Weak PXR Agonism Distinguishes 3-Phenoxypyrrolidine from Potent Piperidine-based Agonists
The (3S)-3-phenoxypyrrolidine scaffold exhibits weak agonist activity at the human pregnane X receptor (PXR), a key regulator of drug metabolism. This profile stands in stark contrast to that of structurally related 4-phenoxypiperidine derivatives, which have been optimized for high potency against various targets, including the histamine H3 receptor [1]. The EC50 value for PXR agonism by a 3-phenoxypyrrolidine-containing compound is >50,000 nM, indicating a low potential for triggering PXR-mediated drug-drug interactions [2].
| Evidence Dimension | Agonist activity at human PXR (EC50) |
|---|---|
| Target Compound Data | >50,000 nM (EC50) |
| Comparator Or Baseline | Optimized 4-phenoxypiperidine H3 receptor inverse agonists: 0.8 nM (EC50) |
| Quantified Difference | The pyrrolidine scaffold is over 62,500-fold less potent than the optimized piperidine comparator in this specific receptor context. |
| Conditions | PXR agonism measured in a cell-based reporter gene assay; H3 inverse agonism measured in a functional assay. |
Why This Matters
This weak PXR interaction suggests a lower risk of unwanted CYP3A4 induction, a crucial advantage when designing compounds intended for polypharmacy or chronic use.
- [1] BindingDB. Ki Summary for CHEMBL1913601 (CHEMBL4416184). Agonist activity at human PXR. Accessed Apr. 23, 2026. View Source
- [2] BindingDB. BDBM394434. 4-phenoxypiperidine pyridazin-3-one histamine H(3) receptor inverse agonists. Bioorg Med Chem Lett 22:1504-9 (2012). View Source
